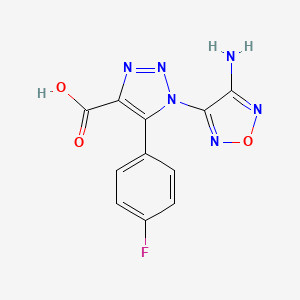

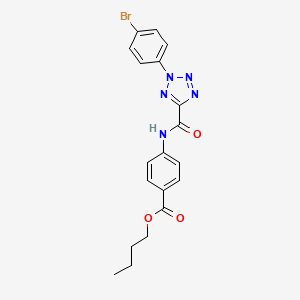

![molecular formula C8H10KN3O2 B2989445 Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2172254-07-6](/img/structure/B2989445.png)

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, also known as PHTPP, is a selective estrogen receptor modulator (SERM) that has been extensively studied for its potential use in cancer treatment. PHTPP has been shown to have a unique mechanism of action that makes it a promising candidate for future research.

Scientific Research Applications

Synthesis and Pharmacological Applications

Recent research has highlighted the synthesis of heterocyclic compounds that are structurally related to Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, demonstrating their potential as potassium-competitive acid blockers (P-CABs) and in the development of novel pharmaceutical agents. For instance, the study by Palmer et al. (2007) identified 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, showcasing excellent physicochemical and pharmacological properties for further development as P-CABs. The synthesis involved Claisen rearrangement/cross-metathesis reactions, highlighting the influence of substituents on biological activity and physicochemical properties (Palmer et al., 2007).

Another study focused on the synthesis and reactions of Biginelli compounds, which are closely related to the structural framework of this compound. Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, leading to the synthesis of novel pyrimidine derivatives with potential applications in drug development (Kappe & Roschger, 1989).

Photocatalysis and Material Science

In the realm of materials science, particularly in photocatalysis, the synthesis and application of carbon nitride materials derived from aminotetrazoles, which share a common heterocyclic motif with this compound, have been explored. Savateev et al. (2017) demonstrated that potassium poly(heptazine imide) (PHI), a photocatalytically active carbon nitride material, can be prepared from substituted 1,2,4‐triazoles. This research offers insights into the development of carbon nitride materials with improved structural order and thermodynamic stability, paving the way for more efficient solar hydrogen and oxygen evolution (Savateev et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been synthesized as building blocks for medicinal chemistry . These compounds can be functionalized in different positions of pyrazole and/or piperazine rings , suggesting a wide range of potential targets.

Mode of Action

The compound’s structure suggests that it could interact with its targets through the introduction of different substituents . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed , indicating that the compound could interact with its targets in a specific manner.

Biochemical Pathways

For instance, the compound could be used as a bifunctional scaffold , which could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s potential as a bifunctional scaffold suggests that it could be designed to optimize its bioavailability.

Result of Action

The compound’s potential as a bifunctional scaffold suggests that it could have a variety of effects at the molecular and cellular level.

properties

IUPAC Name |

potassium;2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.K/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5;/h9H,2-4H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKIAIVFXBDBRX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCCNC2=C1C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)